N-(3-acetylphenyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide N-(3-acetylphenyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021222-72-9
VCID: VC4715083
InChI: InChI=1S/C22H20N2O4/c1-15(25)17-9-6-10-18(11-17)23-22(27)19-12-20(26)21(13-24(19)2)28-14-16-7-4-3-5-8-16/h3-13H,14H2,1-2H3,(H,23,27)
SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=CC=C3
Molecular Formula: C22H20N2O4
Molecular Weight: 376.412

N-(3-acetylphenyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

CAS No.: 1021222-72-9

Cat. No.: VC4715083

Molecular Formula: C22H20N2O4

Molecular Weight: 376.412

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide - 1021222-72-9

CAS No. 1021222-72-9
Molecular Formula C22H20N2O4
Molecular Weight 376.412
IUPAC Name N-(3-acetylphenyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide
Standard InChI InChI=1S/C22H20N2O4/c1-15(25)17-9-6-10-18(11-17)23-22(27)19-12-20(26)21(13-24(19)2)28-14-16-7-4-3-5-8-16/h3-13H,14H2,1-2H3,(H,23,27)
Standard InChI Key IOHCPBKWYVZYNN-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=CC=C3

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a 1,4-dihydropyridine ring substituted at positions 1, 2, 4, and 5. Key features include:

  • Position 1: A methyl group (-CH₃) contributing to lipophilicity .

  • Position 2: A carboxamide group (-CONH-) linked to a 3-acetylphenyl moiety, enhancing hydrogen-bonding potential.

  • Position 4: A ketone group (=O) critical for electronic conjugation .

  • Position 5: A benzyloxy group (-OCH₂C₆H₅) providing steric bulk and aromatic interactions .

The IUPAC name, N-(3-acetylphenyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide, reflects these substitutions.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₀N₂O₄
Molecular Weight376.4 g/mol
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=CC=C3
InChIKeyIOHCPBKWYVZYNN-UHFFFAOYSA-N

Spectral Characterization

While experimental spectral data (NMR, IR) for this specific compound are unavailable, analogous dihydropyridines exhibit characteristic signals:

  • ¹H NMR: Methyl protons (δ 2.1–2.5 ppm), aromatic protons (δ 6.8–7.8 ppm), and amide NH (δ 8.5–9.0 ppm) .

  • IR Spectroscopy: Stretching vibrations for C=O (1680–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) .

Synthesis and Derivative Formation

Synthetic Pathways

The compound’s synthesis likely involves multi-step reactions common to dihydropyridines:

  • Isoxazole Ring Expansion: Mo(CO)₆-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, a method validated for analogous 4-oxo-1,4-dihydropyridines .

  • Condensation Reactions: Cyclization of enamine intermediates formed from acetylated precursors .

Table 2: Comparative Synthesis Strategies

MethodYield (%)Key ReagentsReference
Mo(CO)₆ Rearrangement45–65Mo(CO)₆, H₂O, MeCN
Enamine Cyclization30–50Dimethyl oxalate, NaOMe

Derivative Optimization

Modifications at the benzyloxy or acetylphenyl groups could enhance bioavailability. For example:

  • Benzyloxy Replacement: Substituting with smaller alkoxy groups (e.g., methoxy) may reduce steric hindrance .

  • Acetylphenyl Modification: Introducing electron-withdrawing groups (e.g., nitro) could alter electronic properties .

Biological Activity and Mechanistic Insights

Calcium Channel Modulation

Dihydropyridines are renowned for L-type calcium channel blockade, a mechanism critical in hypertension treatment. While direct evidence for this compound is lacking, structural analogs exhibit IC₅₀ values of 10–100 nM in vascular smooth muscle assays .

Pharmacokinetic Considerations

Metabolic Stability

Hepatic metabolism likely involves:

  • Oxidative Pathways: CYP3A4-mediated demethylation at the 1-methyl position.

  • Ester Hydrolysis: Cleavage of the benzyloxy group to form phenolic metabolites .

Applications and Future Directions

Therapeutic Prospects

  • Antihypertensive Agents: Analogous dihydropyridines (e.g., nifedipine) are first-line treatments.

  • Anticancer Candidates: 4-Oxo-dihydropyridines induce apoptosis in leukemia cells (EC₅₀ ≈ 5–10 μM) .

Research Priorities

  • Synthetic Optimization: Improving yields via microwave-assisted or flow chemistry .

  • In Vivo Studies: Assessing bioavailability and toxicity in rodent models.

  • Target Identification: High-throughput screening against kinase libraries.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator